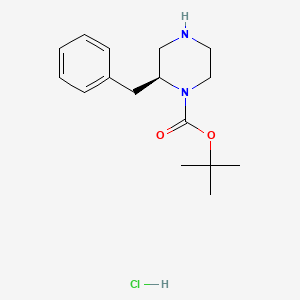
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.838. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a piperazine ring substituted with a tert-butyl group and a benzyl moiety, which is crucial for its biological activity. The hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-tert-butyl 2-benzylpiperazine-1-carboxylate have shown effectiveness against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Activity |
|---|---|---|
| (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate | MRSA | Effective |
| Similar derivatives | Various Gram-positive | Effective |
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, modifications of the piperazine structure have led to compounds with notable antiproliferative effects against various cancer cell lines. Specifically, studies have reported IC50 values ranging from 19.9 to 75.3 µM for related compounds in human breast and ovarian cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 50.0 |
| OVCAR-3 (Ovarian) | 30.0 |
The mechanism by which (S)-tert-butyl 2-benzylpiperazine-1-carboxylate exerts its biological effects is primarily through modulation of specific enzyme activities and receptor interactions. For instance, studies have shown that related piperazine compounds act as reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . This inhibition can lead to increased levels of endocannabinoids, contributing to analgesic and anti-inflammatory effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against both standard and resistant strains of bacteria, reaffirming the importance of the piperazine moiety in antimicrobial action .
- Anticancer Activity : In a preclinical model, derivatives of piperazine were tested for their ability to inhibit tumor growth in pancreatic ductal adenocarcinoma with promising results showing an IC50 value of 9.28 µM .
- FAAH Inhibition : The compound was evaluated for its ability to inhibit FAAH, which plays a critical role in regulating pain and inflammation pathways. The findings indicated that modifications to the piperazine structure could enhance selectivity and potency against FAAH .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDPNVRUPJZEL-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662442 |
Source


|
| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217455-87-2 |
Source


|
| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













